molecular formula C11H11N B1315610 3-(4-Cyanophenyl)-2-methyl-1-propene CAS No. 97780-97-7

3-(4-Cyanophenyl)-2-methyl-1-propene

Cat. No. B1315610
CAS RN: 97780-97-7
M. Wt: 157.21 g/mol
InChI Key: DFEQOGNYHGQAAL-UHFFFAOYSA-N
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Description

“3-(4-Cyanophenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use . Another compound, “N-BOC-3-(4-Cyanophenyl)oxaziridine”, is also used as a laboratory chemical .


Synthesis Analysis

While specific synthesis information for “3-(4-Cyanophenyl)-2-methyl-1-propene” was not found, a related compound, “triferrocenyl-substituted 1,3,5-triphenylbenzene”, was synthesized in high yield .


Molecular Structure Analysis

The molecular structure of “N-BOC-3-(4-Cyanophenyl)oxaziridine” was confirmed by NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Cyanophenyl)acrylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 380.4±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

1. Synthesis and Polymerization

Research indicates that derivatives of 3-(4-Cyanophenyl)-2-methyl-1-propene are used in the synthesis of novel copolymers. For instance, novel trisubstituted ethylenes, such as ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, are synthesized and copolymerized with styrene, showcasing their utility in creating diverse polymer structures. These compounds are prepared via Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate and are characterized using various analytical methods. Their copolymerization is initiated by radical initiation at specific temperatures, and the resulting copolymers exhibit significant thermal decomposition properties, indicating potential applications in materials science and engineering (Kharas et al., 2017), (Kharas et al., 2014).

2. Material Properties and Stability

The research on these copolymers emphasizes their thermal stability and material properties. The decomposition of these copolymers occurs in two distinct steps over a wide temperature range, leaving a residue that further decomposes at higher temperatures. This characteristic is crucial for understanding the thermal stability and degradation behavior of these materials, which is vital for their potential applications in various industries, such as automotive, aerospace, and electronics (Kharas et al., 2016).

3. Computational Studies and Structure Analysis

Additionally, studies involving X-ray structures and computational studies of related compounds provide insights into their molecular geometry and electronic properties. Understanding the structural and electronic characteristics of these compounds is essential for their application in fields such as molecular electronics, photonics, and materials science (Nycz et al., 2011).

Safety And Hazards

“3-(4-Cyanophenyl)propionic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . “N-BOC-3-(4-Cyanophenyl)oxaziridine” has similar hazards .

properties

IUPAC Name

4-(2-methylprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEQOGNYHGQAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539946
Record name 4-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)-2-methyl-1-propene

CAS RN

97780-97-7
Record name 4-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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